Methyl 3-(trifluoromethyl)aziridine-2-carboxylate
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Overview
Description
Methyl 3-(trifluoromethyl)aziridine-2-carboxylate is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The presence of the trifluoromethyl group in this compound significantly influences its chemical properties, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(trifluoromethyl)aziridine-2-carboxylate typically involves the reaction of aziridine-2-carboxylate with a trifluoromethylating agent. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification steps such as crystallization or distillation are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(trifluoromethyl)aziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This is a common reaction where nucleophiles attack the aziridine ring, leading to ring opening and formation of different products.
Substitution Reactions: The trifluoromethyl group can participate in substitution reactions, often facilitated by the presence of a catalyst or under specific reaction conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Lewis acids or bases are often used to catalyze the reactions.
Solvents: Organic solvents like dichloromethane, tetrahydrofuran, and methanol are frequently used.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile and reaction conditions. For example, the reaction with amines can lead to the formation of amino alcohols, while reactions with thiols can produce thioethers .
Scientific Research Applications
Methyl 3-(trifluoromethyl)aziridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(trifluoromethyl)aziridine-2-carboxylate involves its high reactivity due to the strained aziridine ring and the electron-withdrawing trifluoromethyl group. These features make it highly susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. The molecular targets and pathways involved include interactions with thiol groups in proteins and enzymes, which can result in inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid: Similar in structure but lacks the trifluoromethyl group.
Trifluoromethyl aziridine: Contains the trifluoromethyl group but differs in the position of substitution.
Methyl aziridine-2-carboxylate: Similar but without the trifluoromethyl group.
Uniqueness
Methyl 3-(trifluoromethyl)aziridine-2-carboxylate is unique due to the presence of both the aziridine ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C5H6F3NO2 |
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Molecular Weight |
169.10 g/mol |
IUPAC Name |
methyl 3-(trifluoromethyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C5H6F3NO2/c1-11-4(10)2-3(9-2)5(6,7)8/h2-3,9H,1H3 |
InChI Key |
YOGGAZCTTRTXSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(N1)C(F)(F)F |
Origin of Product |
United States |
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